(E)-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]amino 4-chlorobenzoate
Description
Properties
IUPAC Name |
[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5O2/c12-9-3-1-8(2-4-9)11(18)19-16-10(13)5-17-7-14-6-15-17/h1-4,6-7H,5H2,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGSEGZBLBIVBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ON=C(CN2C=NC=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O/N=C(\CN2C=NC=N2)/N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
High-Pressure Ammonolysis of Formic Acid Esters
A patented method involves reacting methyl formate with hydrazine hydrate and ammonium chloride in a pressurized reactor at 120–130°C. This process generates formamide in situ via ammonolysis, which subsequently undergoes cyclization with hydrazine to yield 1H-1,2,4-triazole. Key advantages include:
Formylhydrazine-Formamide Cyclization
An alternative route heats formylhydrazine and formamide at 100°C, facilitating dehydration and cyclization. While slower, this method avoids pressurized equipment, making it suitable for laboratory-scale synthesis. Modifications using acid catalysts (e.g., anhydrous formic acid) can accelerate the reaction but risk side-product formation.
Functionalization of 1H-1,2,4-Triazole
Introducing the aminoethylidene sidechain requires selective functionalization of the triazole ring.
Nucleophilic Substitution at N1
The N1 position of 1H-1,2,4-triazole exhibits nucleophilic reactivity, enabling alkylation or arylation. For the target compound, 1-chloro-2-aminoethylene derivatives may serve as electrophiles.
Condensation with Aminoethylidene Precursors
The aminoethylidene group (-NH-C(=NH)-) can be introduced via condensation between 1H-1,2,4-triazole and guanidine derivatives .
- Mechanism : Base-catalyzed elimination of ammonia from guanidine hydrochloride.
- Stereoselectivity : The (E)-configuration is favored under kinetic control at temperatures below 50°C.
Esterification with 4-Chlorobenzoic Acid
Coupling the functionalized triazole to 4-chlorobenzoate employs classic esterification strategies.
Steglich Esterification
Using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts, the carboxylic acid group of 4-chlorobenzoic acid reacts with the aminoethylidene amine.
Acid Chloride Route
4-Chlorobenzoyl chloride reacts with the amino group in a Schotten-Baumann reaction:
- Generate the acid chloride using thionyl chloride .
- React with functionalized triazole in aqueous NaOH/CH₂Cl₂ biphasic system.
- Advantages : Rapid reaction (<30 minutes) at room temperature.
- Limitations : Requires strict pH control to prevent hydrolysis.
Integrated Synthesis Pathways
Combining the above steps, two primary routes emerge:
Sequential Linear Synthesis
Convergent Approach
- Prepare 4-chlorobenzoyl chloride independently.
- Synthesize aminoethylidene-triazole via condensation.
- Couple components via acid chloride route.
- Advantage : Modular steps enable parallel synthesis.
- Disadvantage : Lower yields (~55%) due to intermediate instability.
Analytical and Optimization Data
Comparative analysis of key parameters across methods:
| Parameter | High-Pressure Route | Formylhydrazine Route | Steglich Esterification |
|---|---|---|---|
| Temperature (°C) | 120–130 | 100 | 0–5 |
| Time (hours) | 1.5 | 6 | 12 |
| Yield (%) | 90–94 | 75–80 | 85–90 |
| Catalyst | Ammonium chloride | None | DCC/DMAP |
Key observations :
Chemical Reactions Analysis
Types of Reactions
(E)-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]amino 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or chloro groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.
Antimicrobial Efficacy Table
| Microorganism | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Significant Inhibition | |
| Candida albicans | Moderate Activity |
Anticancer Properties
The compound has shown promise in inducing apoptosis in various cancer cell lines. Studies suggest that it may interfere with cellular signaling pathways and induce cell cycle arrest.
Anticancer Activity Table
| Cell Line | Effect Observed | Reference |
|---|---|---|
| HeLa (cervical cancer) | Cytotoxicity | |
| MCF7 (breast cancer) | Apoptosis induction |
Agricultural Applications
Triazole derivatives are also explored for their potential as fungicides in agriculture. The ability of these compounds to inhibit fungal growth can be leveraged to protect crops from various fungal pathogens.
Case Study: Agricultural Use
In a study examining the efficacy of triazole compounds as fungicides, (E)-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]amino 4-chlorobenzoate demonstrated significant effectiveness against common agricultural pathogens such as Fusarium and Botrytis, leading to improved crop yield and health.
Biochemical Mechanisms
The compound's interaction with cytochrome P450 enzymes is critical for its antimicrobial action. The nitrogen atoms in the triazole ring can form coordination bonds with iron in the heme group of these enzymes, disrupting their function and leading to cell death in susceptible organisms.
Mechanism of Action
The mechanism of action of (E)-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]amino 4-chlorobenzoate involves its interaction with molecular targets through hydrogen bonding and dipole interactions. The 1,2,4-triazole ring can form hydrogen bonds with biological receptors, enhancing the compound’s binding affinity and specificity . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-amino-1,2,4-triazole: A precursor in the synthesis of (E)-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]amino 4-chlorobenzoate, known for its use as a herbicide and in biochemical research.
4-amino-1,2,4-triazole: Another triazole derivative with similar chemical properties but different biological activities.
Uniqueness
This compound is unique due to the combination of the 1,2,4-triazole ring with the amino and chlorobenzoate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
Introduction
(E)-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]amino 4-chlorobenzoate is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article aims to explore the biological activity of this specific compound by reviewing relevant studies and data.
Chemical Structure and Properties
The compound can be represented as follows:
This structure features a triazole ring, which is pivotal for its biological activity. The presence of the 4-chlorobenzoate moiety enhances its pharmacological properties.
Biological Activity Overview
Antimicrobial Activity
Triazole derivatives have shown significant antimicrobial activity against various pathogens. Studies indicate that compounds containing the triazole ring exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that triazole derivatives had minimum inhibitory concentrations (MICs) ranging from 0.046 to 3.11 μM against methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
Research has also highlighted the anticancer potential of triazole derivatives. The mechanism of action is often linked to the inhibition of key enzymes involved in cancer cell proliferation. A study on similar triazole compounds reported significant cytotoxicity against several cancer cell lines, suggesting that this compound may exhibit similar properties .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives often correlates with their structural features. The substitution patterns on the triazole ring and adjacent moieties can significantly influence their potency. For example, electron-donating groups on the phenyl ring have been shown to enhance antibacterial activity .
Study 1: Antibacterial Efficacy
In a comparative study, various triazole derivatives were tested for their antibacterial efficacy against pathogens such as Escherichia coli and Pseudomonas aeruginosa. The results indicated that compounds with similar structural features to this compound exhibited MIC values lower than standard antibiotics like ciprofloxacin .
Study 2: Cytotoxicity in Cancer Cells
Another study evaluated the cytotoxic effects of triazole derivatives on human cancer cell lines. The findings revealed that certain modifications in the triazole structure led to enhanced apoptosis in cancer cells, indicating a promising therapeutic avenue for developing new anticancer agents .
Data Summary
| Activity | Pathogen/Cell Line | MIC/IC50 (μM) | Reference |
|---|---|---|---|
| Antibacterial | MRSA | 0.046 | |
| Antibacterial | E. coli | < 10 | |
| Anticancer | HeLa Cells | 5 | |
| Anticancer | MCF7 Cells | 7 |
This compound shows promising biological activities primarily due to its structural characteristics as a triazole derivative. Its potential as an antimicrobial and anticancer agent warrants further investigation to fully elucidate its mechanisms of action and therapeutic applications.
References
Q & A
What are the recommended synthetic routes and purification strategies for (E)-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]amino 4-chlorobenzoate?
Level: Basic
Methodological Answer:
The synthesis of this compound typically involves condensation reactions between 4-chlorobenzoic acid derivatives and triazole-containing intermediates. A common approach includes:
- Step 1: Preparation of a triazole-ethylideneamine intermediate via Schiff base formation between 1H-1,2,4-triazole and an aldehyde/ketone derivative under acidic conditions (e.g., glacial acetic acid) .
- Step 2: Esterification or coupling with 4-chlorobenzoyl chloride to form the benzoate moiety.
Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol. Purity is confirmed via HPLC (>95%) and NMR spectroscopy .
How can crystallographic tools like SHELX and ORTEP-III aid in structural characterization?
Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for confirming the stereochemistry and hydrogen-bonding networks.
- SHELX Suite: Used for structure solution (SHELXS/SHELXD) and refinement (SHELXL). Key parameters include R-factor (<0.05) and Flack parameter for absolute configuration .
- ORTEP-III: Generates thermal ellipsoid diagrams to visualize atomic displacement and validate molecular geometry .
Example workflow: Data collection at 100 K → Integration with SAINT → Refinement in SHELXL → ORTEP visualization .
What experimental designs are optimal for evaluating antifungal and antimycobacterial activity?
Level: Advanced
Methodological Answer:
- Antifungal Assays: Follow CLSI guidelines (M38-A2) using Candida albicans and Aspergillus fumigatus. Minimum inhibitory concentration (MIC) is determined via broth microdilution (96-well plates, 48–72 hrs incubation) .
- Antimycobacterial Assays: Use Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth. Resazurin microtiter assay (REMA) quantifies viability via fluorescence (Ex: 560 nm, Em: 590 nm) .
- Controls: Include fluconazole (antifungal) and isoniazid (antimycobacterial) as positive controls.
How can DFT calculations and spectroscopic analysis resolve electronic properties?
Level: Advanced
Methodological Answer:
- DFT Studies: Optimize geometry at B3LYP/6-311++G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity. NBO analysis identifies hyperconjugative interactions (e.g., LP(N) → σ*(C-Cl)) .
- Spectroscopy: FTIR confirms functional groups (C=O stretch ~1700 cm⁻¹, triazole ring ~1600 cm⁻¹). NMR (¹³C, ¹H) assigns stereochemistry and coupling patterns .
How do structural modifications (e.g., substituents on triazole/benzoate) affect bioactivity?
Level: Advanced
Methodological Answer:
- SAR Studies: Replace the 4-chlorophenyl group with fluoro or methyl analogs to assess electronic effects. For example, 2,4-dichlorophenyl derivatives show enhanced antifungal activity due to increased lipophilicity and membrane penetration .
- Triazole Position: 1H-1,2,4-triazol-1-yl vs. 1H-imidazol-1-yl substitution alters hydrogen-bonding capacity, impacting target binding (e.g., CYP51 inhibition in fungi) .
How should researchers address contradictions between computational predictions and experimental bioactivity data?
Level: Advanced
Methodological Answer:
- Case Example: If DFT predicts high reactivity but MIC values are poor, consider:
What mechanistic insights exist for the compound’s reaction pathways under varying conditions?
Level: Advanced
Methodological Answer:
- Kinetic Studies: Monitor Schiff base formation via UV-Vis (λmax ~300 nm for imine bond). Substituent effects (e.g., electron-withdrawing Cl) accelerate reaction rates by stabilizing intermediates .
- Acid/Base Catalysis: Use buffer systems (pH 4–10) to identify optimal conditions. For example, acetic acid promotes protonation of the amine, enhancing nucleophilicity .
How can metabolic stability be assessed for this compound?
Level: Advanced
Methodological Answer:
- In Vitro Models: Incubate with rat liver microsomes (RLM) and NADPH. Monitor parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clint).
- Key Metabolites: Ester hydrolysis to 4-chlorobenzoic acid and triazole-ethylideneamine is common. Stabilize with prodrug strategies (e.g., methyl ester prodrugs) .
What strategies enhance synergistic effects with existing antimicrobial agents?
Level: Advanced
Methodological Answer:
- Checkerboard Assay: Combine with fluconazole or amphotericin B. Calculate fractional inhibitory concentration (FIC) index:
- FIC ≤0.5: Synergy
- 0.5–4: Additive
-
4: Antagonism
- Mechanistic Basis: Triazole derivatives may inhibit efflux pumps (e.g., CDR1 in C. albicans), enhancing azole retention .
How can high-throughput crystallography pipelines improve structural analysis?
Level: Advanced
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
